Indoline-5,6-diol hydrobromide

Catalog No.
S769594
CAS No.
138937-28-7
M.F
C8H10BrNO2
M. Wt
232.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoline-5,6-diol hydrobromide

CAS Number

138937-28-7

Product Name

Indoline-5,6-diol hydrobromide

IUPAC Name

2,3-dihydro-1H-indole-5,6-diol;hydrobromide

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

InChI

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H

InChI Key

TXMQOPNBBITFNX-UHFFFAOYSA-N

SMILES

C1CNC2=CC(=C(C=C21)O)O.Br

Synonyms

DIHYDROXYINDOLINE HBR

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)O.Br

Treatment of Ischemic Stroke

Development of Pharmaceuticals

Anti-cancer Drugs

Antibacterial Drugs

Anti-Inflammatory and Analgesic Drugs

Cardiovascular Drugs

Indoline-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2. It is classified as a derivative of indoline, which features a bicyclic structure comprising a benzene ring fused with a five-membered nitrogenous ring. This compound is characterized by its hydroxyl substituents located at the 5 and 6 positions of the indoline structure, contributing to its aromatic and weakly basic properties. Indoline-5,6-diol hydrobromide is often encountered in scientific research, particularly in medicinal chemistry and organic synthesis .

There is no current scientific research on the specific mechanism of action of IDH in biological systems.

Future Research Directions

Given its use in cosmetics as a hair dye, future research on IDH could explore:

  • Its interaction with hair keratin and the dyeing mechanism.
  • Potential skin sensitization or other adverse effects.
  • Environmental impact during hair dye production and disposal.
, including:

  • Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound to dihydro derivatives.
  • Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, utilizing halogens or nitrating agents.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionBromine, Chlorine

Indoline-5,6-diol hydrobromide exhibits potential biological activities that are of significant interest in pharmacology. Research has indicated its properties as:

  • Antitumor: The compound has been evaluated for its ability to inhibit tumor growth.
  • Antibacterial: It shows promise as an antibacterial agent.
  • Anti-inflammatory: Studies suggest it may reduce inflammation through various biochemical pathways.
  • Neuroprotective: Indoline derivatives have been explored for their neuroprotective effects against oxidative stress in cellular models .

Several synthesis methods have been developed for indoline-5,6-diol hydrobromide:

  • Reduction of Indole: This method involves reducing indole using suitable reducing agents to yield the desired diol.
  • Intramolecular Diels–Alder Reaction: This cycloaddition method combines a conjugated diene with a substituted alkene to form indoline derivatives.
  • Hydrobromic Acid Reaction: The compound is synthesized by reacting indoline-5,6-diol with hydrobromic acid to form the hydrobromide salt.

Indoline-5,6-diol hydrobromide has diverse applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing other biologically active compounds.
  • Cosmetic Industry: The compound is utilized in hair dye formulations due to its color properties.
  • Pharmaceutical Development: Indoline derivatives are being explored for potential therapeutic applications in treating cardiovascular diseases and cancer .

Research on the interaction of indoline-5,6-diol hydrobromide with biological systems is limited but indicates potential interactions with proteins involved in cellular signaling pathways. Notably, its interaction with lactotransferrin has been suggested but requires further investigation to elucidate specific mechanisms of action and downstream effects.

Indoline-5,6-diol hydrobromide shares structural similarities with several other compounds within the indole family. Here are some notable comparisons:

Compound NameUnique Features
5,6-DihydroxyindolineLacks bromide; primarily studied for metabolic roles
2-Methyl-1H-indole-5,6-diolContains a methyl group at position 2; different solubility properties
1H-Indole-5,6-diolLacks methyl and bromine substituents; different biological activity profile
5-Bromo-4-indoline-2-diolDifferent substitution pattern affects reactivity and solubility

Indoline-5,6-diol hydrobromide stands out due to its specific substitution pattern that enhances its water solubility compared to other similar compounds. This unique structural arrangement contributes to its distinct chemical and biological properties.

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

138937-28-7

Dates

Modify: 2023-08-15

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